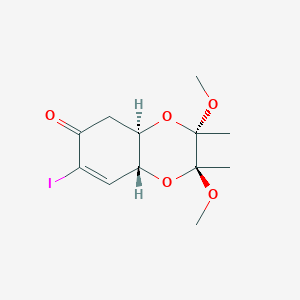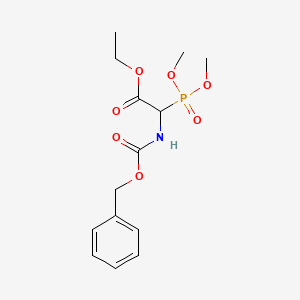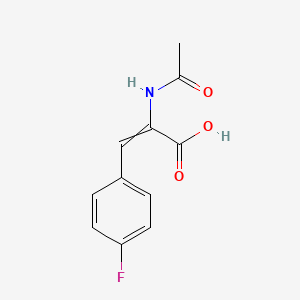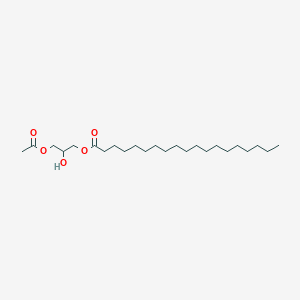![molecular formula C₁₃H₁₆N₂O₂ B1141963 Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 152628-00-7](/img/structure/B1141963.png)
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
概要
説明
“Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound with the CAS Number: 152628-00-7 . It has a molecular weight of 232.28 . The IUPAC name for this compound is methyl 7-methyl-2-propyl-1H-benzimidazole-5-carboxylate .
Synthesis Analysis
The compound can be synthesized from 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazide by condensing with different aromatic aldehydes . It is also an intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H16N2O2/c1-4-5-11-14-10-7-9 (13 (16)17-3)6-8 (2)12 (10)15-11/h6-7H,4-5H2,1-3H3, (H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” are not detailed in the search results, imidazole derivatives in general show a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
“Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is a white or slightly yellow crystalline solid . It has a molecular formula of C13H17N3O2 and a molecular weight of 243.30 g/mol . The melting point ranges between 182-184°C .科学的研究の応用
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
Anti-viral Activity: This compound has been studied for its anti-viral activity, particularly against the white spot syndrome virus (WSSV) in freshwater crabs . The synthetic compound was found to have significant anti-viral activity, with treated crabs showing a 100% survival rate .
Antimicrobial Potential: Imidazole derivatives, such as this compound, have been reported to show various biological activities including antimicrobial potential . However, specific studies on this compound’s antimicrobial activity are not readily available.
Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate
Synthetic Intermediate: This compound is a useful synthetic intermediate, often used in the synthesis of other complex compounds . However, specific examples of its use in this context are not readily available.
Antioxidant Potential: Imidazole derivatives, including this compound, have been studied for their antioxidant potential . For instance, certain derivatives have shown good scavenging potential compared to ascorbic acid .
Broad Biological Activities: Imidazole derivatives, including this compound, are known for their broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
While specific safety and hazard information for “Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is not detailed in the search results, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
特性
IUPAC Name |
methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFDQXCQBZEOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)
![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)